molecular formula C10H13N5O4 B117767 Adenosine-1'-13C CAS No. 201996-55-6

Adenosine-1'-13C

Cat. No.: B117767
CAS No.: 201996-55-6
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-OGIWRBOVSA-N
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Description

Adenosine-1’-13C is a labeled form of adenosine, where a carbon-13 isotope replaces a hydrogen atom at the 1’ position of the ribose moiety. This compound retains the same chemical properties as natural adenosine but is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to its ability to provide 13C spectra. Adenosine itself is a nucleotide composed of ribose and adenine, playing crucial roles in energy transfer, signal transduction, and cellular metabolism in various organisms .

Mechanism of Action

Target of Action

Adenosine-1’-13C, a variant of adenosine, primarily targets the adenosine receptors (ARs) . These receptors are G protein-coupled receptors (GPCRs) and are classified into four subtypes: A1, A2A, A2B, and A3 . Each subtype has a unique pharmacological profile and tissue distribution . The A1 receptor has the highest affinity for adenosine .

Mode of Action

Adenosine-1’-13C interacts with its targets, the adenosine receptors, to mediate various physiological effects. It acts as a direct agonist at these receptors . The activation of A1 receptors is linked to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in the depression of SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle .

Biochemical Pathways

Adenosine-1’-13C affects several biochemical pathways. The cAMP-adenosine pathway is a significant one . This pathway involves ATP-binding cassette transporters facilitating cAMP efflux and specific ectoenzymes converting cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . This pathway is operative in many cell types, including those of the airways .

Pharmacokinetics (ADME Properties)

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Adenosine-1’-13C are critical for its bioavailability. In general, adenosine has a short duration of action as the half-life is 10 seconds, and a wide therapeutic window .

Result of Action

The activation of adenosine receptors by Adenosine-1’-13C leads to various molecular and cellular effects. It can affect many immune cells, including monocytes, macrophages, neutrophils, dendritic cells, and microglia, resulting in various biological outcomes . It also impacts neuronal activity, vascular function, and blood cell regulation .

Action Environment

Environmental factors can influence the action of Adenosine-1’-13C. For instance, under conditions involving increased metabolic demand, hypoxia, tissue injury, and inflammation, the concentration of adenosine in the tissue can reach a micromolar level . Under such conditions, high concentrations of adenosine can regulate different immune cells by activating adenosine receptors, thereby affecting the function of immune cells under pathological conditions .

Biochemical Analysis

Biochemical Properties

Adenosine-1’-13C plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the amino acids and short-chain fatty acid metabolism pathways . The nature of these interactions is dynamic and complex, contributing to the overall metabolic potential of the organism.

Cellular Effects

Adenosine-1’-13C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to regulate myocardial and coronary circulatory functions and exerts potent vasodilatory effects in most vascular beds of mammalian species .

Molecular Mechanism

At the molecular level, Adenosine-1’-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Adenosine-1’-13C to modulate a variety of biological processes, contributing to its diverse roles in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine-1’-13C change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Adenosine-1’-13C vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of dosage in determining the biochemical and physiological effects of Adenosine-1’-13C.

Metabolic Pathways

Adenosine-1’-13C is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux or metabolite levels, further influencing the overall metabolic activity of the cell.

Transport and Distribution

Adenosine-1’-13C is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Adenosine-1’-13C and its effects on its activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Adenosine-1’-13C typically involves the incorporation of 13C-labeled precursors into the biosynthetic pathways of microorganisms. One common method is to culture microorganisms in a medium containing 13C-labeled glucose. The microorganisms metabolize the glucose, incorporating the 13C isotope into their nucleotides, including adenosine. The labeled adenosine is then extracted and purified .

Industrial Production Methods: Industrial production of Adenosine-1’-13C follows similar principles but on a larger scale. The process involves optimizing the growth conditions of the microorganisms to maximize the yield of 13C-labeled adenosine. This includes controlling factors such as nutrient availability, temperature, and pH. The labeled adenosine is then isolated using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Adenosine-1’-13C undergoes various chemical reactions similar to natural adenosine. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine-1’-13C is extensively used in scientific research due to its labeled carbon isotope, which facilitates tracking and analysis in various studies:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Helps in tracing metabolic pathways and understanding cellular processes.

    Medicine: Used in pharmacokinetic studies to track the metabolism of adenosine and its analogs.

    Industry: Applied in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Adenosine-1’-13C is unique due to its specific labeling at the 1’ position of the ribose moiety, making it particularly useful for detailed NMR studies. This specificity allows for precise tracking of metabolic pathways and interactions that are not possible with other labeled forms of adenosine .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(213C)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-OGIWRBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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